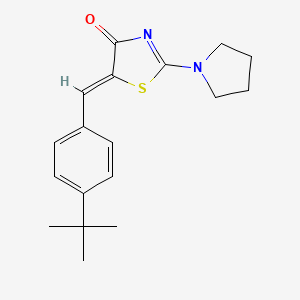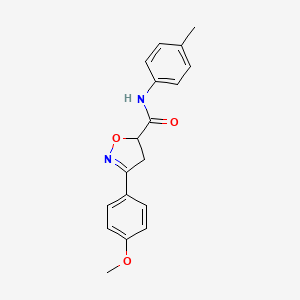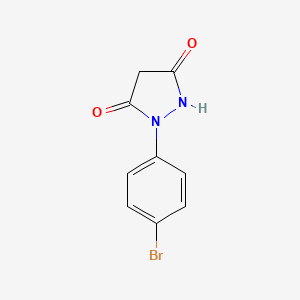
5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including the formation of thiazole rings, the introduction of substituents like tert-butylbenzyl groups, and the attachment of pyrrolidinyl moieties. These syntheses can be performed through condensation reactions, followed by specific functional group transformations. For instance, compounds with related structures have been synthesized via the reduction of benzylidene-thiazolamines, demonstrating the versatility of synthetic strategies for such molecules (叶姣 et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to "5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one" has been determined by techniques such as single-crystal X-ray diffraction. These analyses reveal intricate details about molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's chemical behavior and reactivity (Jorge Trilleras et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of compounds related to 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one involves complex reactions leading to the formation of structures with potential antitumor activities. One such compound, synthesized through the reduction of a similar precursor, showed good antitumor activity against the Hela cell line, indicating the relevance of these compounds in cancer research (叶姣 et al., 2015). The structural analysis, including single-crystal X-ray diffraction, reveals details about the molecular and crystal structure, contributing to the understanding of their biological activities.
Antimicrobial and Antioxidant Properties
Compounds structurally related to 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one have been evaluated for antimicrobial activities. Studies show that such compounds can exhibit significant antimicrobial properties against various bacterial and fungal strains, making them promising candidates for the development of new antimicrobial agents (N. Desai et al., 2022). Additionally, their antioxidant capabilities have been explored, indicating potential applications in protecting against oxidative stress-related damages (H. Mohammed et al., 2019).
Catalytic Applications
The structural motif of 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is also found in catalysts for chemical transformations. Research into N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines, compounds with similar structural features, has demonstrated their efficiency as catalysts in ethylene polymerization, showcasing the diverse applications of such compounds beyond biological activities (S. Matsui et al., 2004).
Photophysical Properties
The exploration of photophysical properties is another area of interest. Compounds resembling 5-(4-tert-butylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one, such as thiazolothiazole fluorophores, have been studied for their strong fluorescence and reversible electrochromism. These properties are valuable for applications in optoelectronics and sensing technologies, highlighting the potential of these compounds in material science (A. Woodward et al., 2017).
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-18(2,3)14-8-6-13(7-9-14)12-15-16(21)19-17(22-15)20-10-4-5-11-20/h6-9,12H,4-5,10-11H2,1-3H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDFKPMUDCRTNH-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-tert-butylbenzylidene)-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)
![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)
![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)
![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)
![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)
![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)
